![molecular formula C36H46Cl3FeN4 B1442987 Iron(III) octaethylporphine chloride CAS No. 28755-93-3](/img/structure/B1442987.png)
Iron(III) octaethylporphine chloride
Overview
Description
Iron(III) octaethylporphine chloride is a synthetic porphyrin used in various industrial processes . It plays a significant role in the catalytic reduction of elemental oxygen (O2) and is also used in the study of heme catabolism and bioelectron transfer .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 624.06 g/mol . Other physical and chemical properties specific to this compound are not detailed in the search results.Scientific Research Applications
Fluorescent Assay Platform for Nucleic Acid Detection
Iron(III) octaethylporphine chloride nanoparticles (FePNPs) have been utilized as a novel fluorescent assay platform for nucleic acid detection. This assay system exhibits high sensitivity and selectivity, even down to a single-base mismatch, demonstrating its potential in genetic analysis and molecular biology research (Zhai, Li, & Sun, 2011).
Selective Oxygen Atom Transfer Reagent
This compound can react with potassium crown ether nitrite to form a unique and selective oxygen atom transfer reagent, known as iron(III) nitrite salt. This reagent exhibits a broad range of applications in oxidation reactions, showing high efficiency and selectivity in transforming various substrates (O'Shea, Wang, Wade, & Castro, 1996).
Electrocatalysis and Sensitive Detection Applications
Iron(III) octaethylporphyrin chloride, when supported on glassy carbon, acts as an electrocatalyst for oxygen reduction. This material demonstrates electrocatalytic activity for the reduction of oxygen to water and hydrogen peroxide, showcasing its potential in electrochemical sensors and energy conversion technologies (Khorasani-Motlagh, Noroozifar, Ghaemi, & Safari, 2004).
Mimicking Electron Transfer in Photosynthesis
A cofacial diporphyrin containing iron(III) and zinc(II) with this compound has been studied for its picosecond photochemistry. This complex mimics electron transfer processes similar to those in the reaction centers of photosynthetic bacteria, providing insights into bio-inspired energy conversion and artificial photosynthesis (Fujita, Netzel, Chang, & Wang, 1982).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
iron(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H46N4.3ClH.Fe/c1-9-22-19-25-20-23-17-18-24(37-23)21-32-26(10-2)29(13-5)36(40(32)16-8)31(15-7)35-28(12-4)27(11-3)34(39-35)30(14-6)33(22)38-25;;;;/h17-21,38H,9-16H2,1-8H3;3*1H;/q;;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMMVGOWYAIRHR-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC3=NC(=CC4=C(C(=C(N4CC)C(=C5C(=C(C(=N5)C(=C1N2)CC)CC)CC)CC)CC)CC)C=C3.[Cl-].[Cl-].[Cl-].[Fe+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46Cl3FeN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725247 | |
Record name | Iron(3+) chloride--2,3,5,7,8,10,12,21-octaethylporphyrin (1/3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
697.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28755-93-3 | |
Record name | Iron(3+) chloride--2,3,5,7,8,10,12,21-octaethylporphyrin (1/3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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